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Compound of Interest |

1-(2-Chlorophenyl)propan-1-amine
Compound Name:
hydrochloride
CAS No.: 1986330-86-2
Cat. No.: B3023983

CAS Registry Number: 40023-85-6 Chemical Class:

-Ethylbenzylamine Derivative Synonyms: 1-(2-Chlorophenyl)propylamine HCI;

-Ethyl-2-chlorobenzylamine hydrochloride.
Chemical Identity & Physicochemical Profiling[1][2]
[3]

This compound is a substituted benzylamine where the amine functionality is attached directly
to the benzylic carbon, which also bears an ethyl group and the 2-chlorophenyl ring. This
structural arrangement distinguishes it from the phenethylamine class (where the amine is on
the

-carbon relative to the ring, or

to the methyl in amphetamines).
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Property Specification

(Salt) /
Molecular Formula

(Base)

) 206.11 g/mol (HCI Salt); 169.65 g/mol (Free
Molecular Weight

Base)
Exact Mass 169.066 (Base)
1-(2-Chlorophenyl)propan-1-amine
IUPAC Name ( .p Yhprop
hydrochloride
SMILES CCC(C1=CC=CC=CI1CIN.CI
(Predicted) VSBDRUDRPGMLHR-
InChl Key
UHFFFAOYSA-N (Analog)
- High in water (HCI salt); Soluble in Ethanol,
Solubility
DMSO.[1][2][3][4][5][6]17]
pKa (Predicted) ~9.5 (Conjugate acid of primary amine)
Appearance White to off-white crystalline solid

Structural Analysis

The molecule possesses a chiral center at the C1 position. Unless specified as an enantiopure
grade (R or S), the CAS 40023-85-6 typically refers to the racemate.

 Lipophilicity: The ortho-chloro substituent increases lipophilicity (LogP ~2.5 for free base)
compared to the non-chlorinated analog, potentially enhancing blood-brain barrier (BBB)
penetration if physiological pH permits the free base form.

 Steric Hindrance: The ortho-chloro group introduces significant steric bulk near the amine,
which may reduce susceptibility to metabolic deamination by MAO enzymes compared to
unsubstituted analogs.

Synthesis & Manufacturing Methodologies
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The synthesis of 1-(2-Chlorophenyl)propan-1-amine is distinct from amphetamine synthesis. It
typically proceeds via the functionalization of the benzylic position of a propyl chain or the
addition of a propyl chain to a nitrile/aldehyde.

Primary Route: Reductive Amination of 2'-
Chloropropiophenone

This is the most scalable industrial route, ensuring high yield and purity.
Reaction Scheme:

e Precursor: 1-(2-Chlorophenyl)propan-1-one (2'-Chloropropiophenone).
 Intermediate: Formation of the oxime using Hydroxylamine HCI.

e Reduction: Catalytic hydrogenation or hydride reduction to the amine.

Detailed Protocol (Self-Validating)

e Oxime Formation:

[e]

Dissolve 10.0 g of 1-(2-Chlorophenyl)propan-1-one in 50 mL Ethanol.

o

Add 1.5 eq Hydroxylamine Hydrochloride and 1.5 eq Sodium Acetate.

o

Reflux for 2-4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Disappearance
of the ketone spot confirms conversion.

o

Validation: The oxime usually precipitates or can be extracted.

e Reduction:

o Dissolve the crude oxime in dry THF.

o

Slowly add 4.0 eq of Lithium Aluminum Hydride (LAH) at 0°C under Argon.

Reflux for 6 hours.

o

[¢]

Quench: Fieser workup (n mL H20, n mL 15% NaOH, 3n mL H20).
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o Filter solids; dry organic layer over

e Salt Formation:
o Dissolve the free base oil in dry Diethyl Ether.
o Bubble dry HCI gas or add 2M HCI in Ether dropwise.

o The white precipitate is 1-(2-Chlorophenyl)propan-1-amine HCI. Recrystallize from
Isopropanol/Ether.

Alternative Route: Grignard Addition
o Reagents: 2-Chlorobenzaldehyde + Ethylmagnesium Bromide
Alcohol
Mesylate
Azide
Amine.

» Note: This route is longer and involves hazardous azide intermediates, making it less
favorable for scale-up.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the reductive amination pathway,

highlighting critical control points.

HCl/ Et20
(Salt Formation)

Free Amine
(0il)

1-(2-Chlorophenyl)
propan-1-amine HCI

Reflux 6h
1-(2-Chlorophenyl) NH20H:HCI Reflux 4h Oxime LiAIH4 / THF p
propan-1-one NaOAc / EtOH Intermediate (Reduction)

Click to download full resolution via product page

Caption: Figure 1. Step-wise synthesis via reductive amination of the ketone precursor.
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Pharmacological & Analytical Context[9][11][12]
Pharmacological Profile

Caution: While structurally related to monoamine releasers, the

-ethylbenzylamine scaffold typically exhibits significantly reduced potency at
dopamine/norepinephrine transporters compared to the

-methylphenethylamine (amphetamine) isomers.

e Mechanism: Likely acts as a weak substrate or inhibitor of monoamine transporters. The
steric bulk at the C1 position hinders the conformational changes required for transporter
translocation.

o Toxicology: No specific LD50 data is available for this isomer. Treat as a generic amine:
potential for sympathomimetic side effects (tachycardia, hypertension) at high doses.

Analytical Identification

To validate the identity of synthesized or purchased material, use the following expected

spectral data:

e 1H NMR (DMSO-d6, 400 MHz):

o

0.85 (t, 3H, -CH2-CH3)

o

1.8-2.0 (M, 2H, -CH2-CH3)

o

4.4-4.6 (M, 1H, Ar-CH-NH3+)

o

7.3-7.6 (M, 4H, Ar-H)

o

8.5 (br s, 3H, -NH3+)
o Mass Spectrometry (ESI+):
o Major peak at m/z 170.1

(corresponding to the free base).
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o Isotope pattern: 3:1 ratio for M and M+2 peaks due to Chlorine-35/37.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.[8]

Eye Iritation H319 Causes serious eye irritation.

[8]

May cause respiratory
STOT-SE H335 T
irritation.[8]

Handling Protocol:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
 Inhalation: Handle the HCI salt in a fume hood to avoid dust inhalation.

e Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent
degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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